molecular formula C17H17NO5S B6412723 2-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1262011-26-6

2-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B6412723
CAS No.: 1262011-26-6
M. Wt: 347.4 g/mol
InChI Key: VNMXKHHLCRASQM-UHFFFAOYSA-N
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Description

2-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative featuring three key functional groups: a hydroxy group at the 2-position, a pyrrolidin-1-ylsulfonyl moiety at the 3'-position, and a carboxylic acid group at the 4-position. Pyrrolidine sulfonyl groups are often employed in medicinal chemistry for their role in modulating bioactivity, such as enzyme inhibition or receptor binding .

Properties

IUPAC Name

3-hydroxy-4-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c19-16-11-13(17(20)21)6-7-15(16)12-4-3-5-14(10-12)24(22,23)18-8-1-2-9-18/h3-7,10-11,19H,1-2,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMXKHHLCRASQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692312
Record name 2-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262011-26-6
Record name 2-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps. One common route includes the following steps:

    Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via electrophilic aromatic substitution or through a directed ortho-metalation followed by oxidation.

    Sulfonylation: The pyrrolidin-1-ylsulfonyl group can be introduced by reacting the biphenyl intermediate with pyrrolidine and a sulfonyl chloride under basic conditions.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the pyrrolidin-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

2-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the interactions of biphenyl derivatives with biological systems, including their binding to proteins and other macromolecules.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related biphenyl carboxylic acid derivatives, focusing on substituents, molecular properties, and inferred applications.

Table 1: Structural and Functional Comparison of Biphenyl Carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Functional Groups Potential Applications Safety Profile
Target Compound : 2-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid 2-OH, 3'-(pyrrolidin-1-ylsulfonyl), 4-COOH C₁₇H₁₇NO₅S ~347 (calculated) Hydroxy, sulfonyl, carboxylic acid Pharmaceutical (kinase inhibitors), MOF ligands Likely irritant (similar to )
3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid 3'-benzyloxy, 2-F, 4-COOH C₂₀H₁₅FO₃ 322.33 Benzyloxy, fluoro, carboxylic acid Intermediate in organic synthesis IRRITANT (explicitly stated)
4'-[(Dimethylpropylbenzimidazolyl)methyl]-[1,1'-biphenyl]-2-carboxylic acid 4'-benzimidazolyl-methyl, 2-COOH C₃₃H₃₀N₄O₂ 514.62 Benzimidazole, carboxylic acid Pharmaceutical candidate (e.g., protease inhibitors) Unknown
3'-(Sulfamoyloxy)-[1,1'-biphenyl]-4-carboxylic acid 3'-sulfamoyloxy, 4-COOH C₁₃H₁₁NO₅S ~317.3 (calculated) Sulfamoyloxy, carboxylic acid Synthetic intermediate for sulfonamide drugs Unknown

Key Findings:

Substituent Effects: Target Compound: The pyrrolidinylsulfonyl group at 3' may enhance solubility in polar solvents compared to benzyloxy () or benzimidazolyl () substituents. The hydroxy group at position 2 could facilitate hydrogen bonding, influencing crystallization or binding affinity . Sulfamoyloxy vs.

Molecular Weight Trends :

  • The target compound (~347 g/mol) is intermediate in size between smaller sulfamoyloxy derivatives (~317 g/mol, ) and larger benzimidazole-containing analogs (514 g/mol, ). This balance may optimize bioavailability in drug design .

Applications :

  • Pharmaceuticals : Benzimidazole derivatives () are common in drug discovery, suggesting the target compound’s pyrrolidinylsulfonyl group could similarly target enzymes or receptors .
  • Materials Science : Biphenyl carboxylic acids are used as ligands in luminescent MOFs (). The target’s polar groups may enhance metal coordination, though direct evidence is lacking .

Safety :

  • Fluorinated and sulfonated biphenyls (e.g., ) are often irritants, implying the target compound may require similar handling precautions .

Biological Activity

2-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is a complex organic compound with significant potential in various biological applications. Its unique structural features, including a hydroxyl group, a pyrrolidin-1-ylsulfonyl group, and a biphenyl structure, contribute to its reactivity and versatility in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O4SC_{17}H_{20}N_{2}O_{4}S, and it possesses several functional groups that influence its biological activity:

  • Hydroxyl Group (-OH): Contributes to hydrogen bonding and solubility.
  • Pyrrolidin-1-ylsulfonyl Group: Enhances reactivity and interaction with biological targets.
  • Biphenyl Structure: Provides stability and influences the compound's lipophilicity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites. This inhibition can affect pathways involved in inflammation, cancer progression, and other diseases.
  • Receptor Interaction: The compound may interact with various receptors, potentially modulating signaling pathways associated with cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

Antitumor Activity

Studies have shown that derivatives of this compound can inhibit tumor cell proliferation. For instance, in vitro assays demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells, contributing to its therapeutic potential in treating inflammatory diseases.

Case Studies

A series of studies have highlighted the biological activity of this compound:

  • Case Study on Antitumor Activity:
    • Objective: Evaluate the cytotoxic effects on colorectal carcinoma (HCT116) cells.
    • Method: Cell viability assays were performed using various concentrations of the compound.
    • Results: Significant reduction in cell viability was observed at higher concentrations, indicating strong antitumor potential.
  • Case Study on Anti-inflammatory Activity:
    • Objective: Assess the impact on nitric oxide (NO) production in LPS-stimulated macrophages.
    • Method: Quantification of NO levels using Griess reagent.
    • Results: The compound reduced NO production significantly compared to controls, suggesting anti-inflammatory properties.

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, a comparative analysis is presented below:

Compound NameStructural FeaturesBiological Activity
2-Hydroxy-3'-(morpholin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acidMorpholin group instead of pyrrolidinModerate antitumor activity
2-Hydroxy-3'-(piperidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acidPiperidine groupEnhanced anti-inflammatory effects
2-Hydroxy-3'-(azetidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acidAzetidine groupVariable cytotoxicity

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